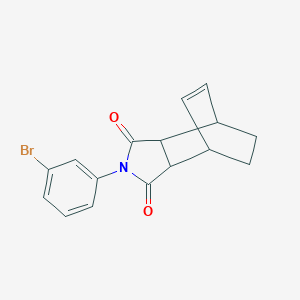![molecular formula C33H41N3O3S B393676 N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B393676.png)
N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a cyclododecylidenehydrazino moiety, and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the cyclododecylidenehydrazino intermediate, which is then reacted with a benzylated phenyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-benzyl-N-{2-[(2-cyclododecylidenehydrazino)carbonyl]phenyl}benzenesulfonamide
- **N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, cyclododecylidenehydrazino moiety, and benzenesulfonamide group makes it a versatile compound with a wide range of applications.
Eigenschaften
Molekularformel |
C33H41N3O3S |
|---|---|
Molekulargewicht |
559.8g/mol |
IUPAC-Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(cyclododecylideneamino)benzamide |
InChI |
InChI=1S/C33H41N3O3S/c1-27-22-24-30(25-23-27)40(38,39)36(26-28-16-10-9-11-17-28)32-21-15-14-20-31(32)33(37)35-34-29-18-12-7-5-3-2-4-6-8-13-19-29/h9-11,14-17,20-25H,2-8,12-13,18-19,26H2,1H3,(H,35,37) |
InChI-Schlüssel |
KVZOFLVUGVIKKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C4CCCCCCCCCCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C4CCCCCCCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393593.png)
![ethyl 2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393594.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide](/img/structure/B393595.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393596.png)
![2-[4-(allyloxy)-3,5-diiodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393598.png)


![2-Chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B393603.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B393604.png)
![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393608.png)




